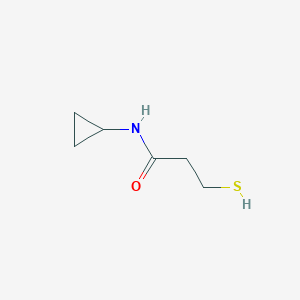

3-mercapto-N-cyclopropylpropanamide

Description

Properties

Molecular Formula |

C6H11NOS |

|---|---|

Molecular Weight |

145.23 g/mol |

IUPAC Name |

N-cyclopropyl-3-sulfanylpropanamide |

InChI |

InChI=1S/C6H11NOS/c8-6(3-4-9)7-5-1-2-5/h5,9H,1-4H2,(H,7,8) |

InChI Key |

QURBICGMUXVVIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CCS |

Origin of Product |

United States |

Synthetic Methodologies for 3 Mercapto N Cyclopropylpropanamide and Analogues

Precursor Synthesis and Starting Material Derivatization

The synthesis of 3-mercapto-N-cyclopropylpropanamide fundamentally relies on the availability of two key precursors: 3-mercaptopropionic acid and cyclopropylamine (B47189).

3-Mercaptopropionic Acid: The synthesis of this precursor can be achieved through a Michael addition reaction. google.com Acrylonitrile (B1666552) serves as an activated olefin, which reacts with a nucleophile like sodium hydrosulfide (B80085) (NaSH). google.com This initial reaction forms 3-mercaptopropionitrile. google.com Subsequently, the nitrile group is hydrolyzed to a carboxylic acid. google.com This saponification can be carried out using a base like sodium hydroxide, followed by acidification with a strong acid to yield 3-mercaptopropionic acid. google.com

Cyclopropylamine: This primary aliphatic amine consists of a cyclopropane (B1198618) ring attached to an amino group. nih.gov Various methods exist for its synthesis, including the facile preparation from carboxamides. acs.org It is a readily available reagent in many chemical catalogs.

Reaction Pathways and Synthetic Strategies

The core of the synthesis involves the formation of an amide bond between the carboxylic acid precursor and the amine precursor. The presence of a reactive thiol group necessitates strategic planning to avoid side reactions.

Thiol Group Introduction (e.g., via acetylthio intermediates)

The thiol group, also known as a sulfhydryl or mercapto group (–SH), is the sulfur analogue of an alcohol's hydroxyl group. wikipedia.orglibretexts.org Its introduction onto the three-carbon backbone is a critical step, typically accomplished during the precursor synthesis stage, as seen in the reaction of acrylonitrile with NaSH. google.com

A significant challenge in syntheses involving thiols is their propensity for oxidation, where two thiol groups can couple to form a disulfide bond (-S-S-). libretexts.orglibretexts.org To prevent this and other potential side reactions during the subsequent amide bond formation, the thiol group is often protected. A common strategy is to convert the thiol to a thioester, such as an acetylthio intermediate (R-S-C(O)CH₃). This protecting group can be removed later in the synthetic sequence to regenerate the free thiol.

Amide Bond Formation Techniques

Amide bond formation is a cornerstone of organic and medicinal chemistry. hepatochem.com The reaction involves the condensation of a carboxylic acid with an amine. hepatochem.comnumberanalytics.com Direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. numberanalytics.com Therefore, the carboxylic acid is typically "activated" to make it more susceptible to nucleophilic attack by the amine. hepatochem.com

This activation is commonly achieved using coupling reagents. numberanalytics.com A wide array of such reagents has been developed to facilitate efficient amide bond formation under mild conditions. ucl.ac.uk These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide linkage. hepatochem.com

| Coupling Reagent Class | Examples | Common Additives |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine), Triethylamine (Et₃N) |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA, Triethylamine |

This table presents common classes of coupling reagents used in amide synthesis. The choice of reagent and additive depends on the specific substrates and desired reaction conditions.

Cyclopropylamine Coupling Methods

The coupling of cyclopropylamine with the activated 3-mercaptopropionic acid (or its protected form) follows the general principles of amide bond formation. As a primary amine, cyclopropylamine acts as the nucleophile in the reaction. acs.org

A typical procedure would involve activating 3-mercaptopropionic acid with a carbodiimide (B86325) reagent like DCC or EDC, often in the presence of an additive such as HOBt to improve efficiency and suppress side reactions. youtube.comnih.gov The cyclopropylamine is then added to this mixture. The amine's nucleophilic nitrogen atom attacks the activated carboxyl group, leading to the formation of the N-cyclopropylpropanamide bond. youtube.com The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) being common.

Optimization of Synthetic Protocols

To maximize the yield and purity of the final product, optimization of the synthetic protocol is essential. This primarily involves addressing the chemoselectivity challenges posed by the reactive thiol group.

Regioselectivity Considerations

In the context of synthesizing 3-mercapto-N-cyclopropylpropanamide, the key challenge is more accurately described as chemoselectivity rather than regioselectivity. The molecule has two primary nucleophilic sites: the amino group of cyclopropylamine and the thiol group of 3-mercaptopropionic acid.

The thiol group is nucleophilic and, in its deprotonated thiolate form (R-S⁻), can compete with the amine during the coupling reaction. libretexts.org More significantly, it is susceptible to oxidation, especially in the presence of activating agents or under aerobic conditions, which can lead to the formation of disulfide-linked dimers as a major byproduct. youtube.com

To ensure that the amide bond forms selectively, the most effective strategy is the use of a protecting group for the thiol functionality. By converting the -SH group to a less reactive form, such as a thioester (e.g., acetylthio), its nucleophilicity is masked. The amide bond can then be formed between the protected 3-(acetylthio)propionic acid and cyclopropylamine. The final step of the synthesis would then be the selective deprotection of the acetylthio group to reveal the desired 3-mercapto-N-cyclopropylpropanamide. This protection-deprotection strategy is a cornerstone for optimizing the synthesis of functionalized amides containing reactive thiol groups.

Reaction Condition Tuning (e.g., temperature, solvent, catalyst)

The optimization of reaction conditions is paramount for the successful synthesis of 3-mercapto-N-cyclopropylpropanamide and its analogues. The key step, the amide coupling reaction, is influenced by several factors, including the choice of coupling agents, solvent, temperature, and the presence of additives.

Commonly employed coupling reagents for this type of transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net These additives can act as catalysts and help to suppress side reactions, leading to cleaner reaction profiles and higher yields. The choice of solvent is also critical, with aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) being frequently utilized. nih.govfishersci.co.uk

Temperature plays a significant role in balancing reaction rate and selectivity. Amide coupling reactions are often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. fishersci.co.uk The deprotection of the S-trityl group is typically achieved using a strong acid like trifluoroacetic acid (TFA), often in the presence of a scavenger such as triethylsilane to capture the released trityl cation.

The following table illustrates how variations in reaction conditions can impact the synthesis of N-substituted propanamides, based on analogous reactions reported in the literature.

Interactive Data Table: Tuning of Amide Coupling Reaction Conditions

| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-(Tritylthio)propanoic Acid | Aniline (B41778) | EDC/HOBt | Dichloromethane | 0 to RT | 12 | ~70-80 (estimated) |

| 3-(Tritylthio)propanoic Acid | Benzylamine | HATU/DIPEA | DMF | 0 to RT | 2 | ~85-95 (estimated) |

| Boc-proline | Biphenylamine | EDC/DMAP/HOBt (cat.) | Acetonitrile | 23 | 42 | 75 |

| Naproxen | Morpholine | EDC/DMAP/HOBt (cat.) | Acetonitrile | 23 | 42 | 84 |

| Thiazole carboxylic acid | 4-tert-Butylaniline | EDC/DMAP/HOBt (cat.) | Acetonitrile | 23 | 42 | 58 |

Note: The yields for the direct coupling with 3-(Tritylthio)propanoic Acid are estimated based on typical outcomes for these reaction types, as specific literature data for this exact reaction was not available. The other entries are from documented syntheses of analogous amides. nih.gov

Yield Enhancement Strategies

Maximizing the yield of 3-mercapto-N-cyclopropylpropanamide involves a multi-faceted approach, focusing on optimizing each step of the synthetic sequence. Key strategies include the careful selection of reagents, control of reaction stoichiometry, and purification methods.

For the amide coupling step, the use of highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can significantly improve yields, especially for less reactive amines. researchgate.net The stoichiometry of the reactants is also crucial; using a slight excess of the amine and coupling reagents relative to the carboxylic acid can help drive the reaction to completion. The choice of base, such as N,N-diisopropylethylamine (DIPEA), is important to neutralize the acid formed during the reaction without causing unwanted side reactions. researchgate.net

In the deprotection step, the efficiency of trityl group removal can be enhanced by the choice of scavenger and the reaction conditions. Triethylsilane is an effective scavenger that prevents the reactive trityl cation from reattaching to the thiol or participating in other side reactions. Ensuring a sufficient concentration of trifluoroacetic acid and an adequate reaction time is necessary for complete deprotection.

Purification at each stage is critical to prevent the carry-over of impurities that could interfere with subsequent steps and lower the final yield. Chromatographic techniques are often employed to isolate the protected amide intermediate and the final product.

Interactive Data Table: Yield Enhancement in Amide Synthesis

| Carboxylic Acid | Amine | Coupling System | Key Strategy | Reported Yield (%) |

| Boc-valine | Biphenylamine | EDC/DMAP/HOBt (cat.) | Use of catalytic HOBt with DMAP | 93 |

| Boc-proline | Boc-piperidine-4-amine | EDC/DMAP/HOBt (cat.) | Coupling of a reactive amine | Excellent (not specified) |

| Naproxen | Aniline Derivative | EDC/DMAP/HOBt (cat.) | Optimized solvent (Acetonitrile) | 72 |

| General Acid | General Amine | HATU/DIPEA | Use of a highly efficient uronium-based coupling agent | Typically >90 |

Data adapted from studies on analogous amide coupling reactions. nih.govresearchgate.net

Scalability Research in Laboratory Synthesis

For the amide coupling step, while highly efficient reagents like HATU provide excellent yields on a small scale, their high cost can be prohibitive for larger-scale synthesis. researchgate.net Therefore, research often explores more cost-effective coupling agents like EDC in combination with additives. Process optimization studies would investigate the minimum required equivalents of coupling agents and bases to achieve a high conversion, thereby reducing costs and the burden of downstream purification.

The choice of solvent is another critical factor in scalability. While solvents like DMF are effective, their high boiling points can make them difficult to remove. Solvents with lower boiling points, such as acetonitrile or dichloromethane, are often preferred for easier work-up and product isolation. nih.gov

Purification methods also need to be adapted for larger scales. Chromatographic purification, while effective in the lab, can be cumbersome and expensive for large quantities. Alternative purification methods such as crystallization or liquid-liquid extraction are often developed for scalable processes.

Finally, ensuring the safety of the process at a larger scale is paramount. This includes managing the exotherms of the coupling reaction and handling potentially hazardous reagents and solvents appropriately.

Structural Modifications and Derivative Chemistry of 3 Mercapto N Cyclopropylpropanamide

N-Substituent Variations and Their Synthetic Accessibility

The amide nitrogen of 3-mercapto-N-cyclopropylpropanamide is a prime site for introducing structural diversity. Variations at this position can significantly influence the molecule's properties.

Cyclopropyl (B3062369) vs. Alkyl (e.g., methyl, octyl, nonyl) Analogs

The synthesis of N-alkyl amide analogs of 3-mercaptopropanamide is a well-established process. These analogs have wide applications in the biological, pharmaceutical, and organic chemical industries. rsc.org A common and attractive method for their synthesis is the N-alkylation of amides with alcohols, as it uses readily available starting materials and generates water as the only byproduct. rsc.org Various catalysts, including those based on nickel, can facilitate this reaction, allowing for the synthesis of a diverse range of N-alkylated amides. researchgate.net

For instance, 3-mercapto-N-methylpropanamide is an organic compound with the molecular formula C₄H₉NOS. nih.gov It features both a thiol group (-SH) and an amide functional group. The synthesis of N-octyl-3-mercaptopropanamide (C₁₁H₂₃NOS) involves the introduction of a thiol group into a propionamide (B166681) backbone. smolecule.com This can be achieved through nucleophilic substitution of a halogenated precursor with a sulfur source like hydrogen sulfide. smolecule.com

Table 1: Comparison of N-Substituted 3-Mercaptopropanamide Analogs

| Compound Name | N-Substituent | Molecular Formula | Key Feature |

| 3-Mercapto-N-cyclopropylpropanamide | Cyclopropyl | C₆H₁₁NOS | Presence of a strained cyclopropyl ring |

| 3-Mercapto-N-methylpropanamide | Methyl | C₄H₉NOS | Simple, short alkyl chain |

| 3-Mercapto-N-octylpropanamide | Octyl | C₁₁H₂₃NOS | Long, lipophilic alkyl chain |

Aromatic and Heterocyclic N-Substitutions

The introduction of aromatic and heterocyclic groups onto the amide nitrogen can be achieved through several synthetic strategies. One direct approach is the Friedel-Crafts-type reaction of arenes with cyanoguanidine in the presence of a Brønsted superacid, which leads to the formation of benzamides. nih.gov Another method involves the hypervalent iodine-mediated rearrangement of amidines, which can be prepared from amines and nitriles. mdpi.com This allows for the synthesis of various N-arylamides. mdpi.com

A patent describes the preparation of ω-mercapto propanamide derivatives with various N-substituents, including phenyl groups that can be substituted with alkyl, alkoxy, or halogen groups. google.com The synthesis involves the condensation of an appropriate acid chloride with an aniline (B41778) derivative. google.com For example, N-(3-methoxyphenyl)-α-(mercaptomethyl)-benzenepropanamide and N-(4-pyridinyl)-α-(mercaptomethyl)-benzenepropanamide have been synthesized using this methodology. google.com Additionally, N-arylamides can be synthesized from benzonitriles. mdpi.com

Modifications at the Thiol Moiety

The thiol group is a highly reactive functional group that offers numerous possibilities for derivatization, leading to compounds with altered properties and applications.

Derivatization to Thioethers or Disulfides

Thioethers:

Thioethers can be synthesized from thiols through several methods. A classic approach is the Williamson ether synthesis analog, where a thiol is deprotonated to form a thiolate, which then undergoes an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.com More modern, thiol-free methods have also been developed, such as an organocatalytic protocol that uses mild conditions to combine inexpensive alcohols and aryl chlorides to form aryl alkyl thioethers. nih.gov Thioethers are significant in medicinal chemistry and are found in numerous pharmaceuticals. researchgate.net

Disulfides:

Disulfide bonds are formed by the oxidation of the sulfhydryl groups of thiols. thermofisher.com This reaction can be achieved using mild oxidizing agents like iodine (I₂). masterorganicchemistry.com In the context of peptides and proteins, disulfide bridges are crucial for structural stabilization. researchgate.net The formation of disulfide bonds can be performed on solid-phase supports, which often requires the use of specific protecting groups for the cysteine sulfhydryls that can be removed without cleaving the peptide from the resin. thermofisher.com Unsymmetrical disulfides can be synthesized from heterocyclic disulfides and monoterpene thiols. nih.gov

Substitutions on the Propanamide Backbone

Modifications can also be introduced on the carbon backbone of the propanamide. For instance, an ab initio conformational analysis has been conducted on 3-mercapto-propanamide and its 2-methyl substituted analog. researchgate.net A patent also describes the synthesis of α-(mercaptomethyl)-N-phenylbenzenepropanamide, which features a phenyl group on the propanamide backbone. google.com

Synthesis of Conjugates and Probes for Research Applications

The reactivity of the thiol group makes 3-mercapto-N-cyclopropylpropanamide and its derivatives suitable for the synthesis of conjugates and probes for various research applications. nih.gov Derivatization reagents such as N-substituted maleimides can react with the thiol group to form stable adducts. nih.gov This strategy has been used to develop analytical methods for the determination of thiol-containing compounds in biological fluids. nih.govnih.gov For example, N-laurylmaleimide has been used to derivatize glutathione, a key biological thiol, for analysis by UHPLC–HRMS. nih.gov Propiolate esters are another class of reagents used for the derivatization of thiols for analytical purposes. semanticscholar.org The thiol group can also be used to attach the molecule to other entities, such as in the synthesis of thioether-containing peptides or for nanotechnology applications. nih.govmdpi.com

Research on 3-Mercapto-N-cyclopropylpropanamide and Its Enzymatic Interactions Remains Undisclosed

Despite a comprehensive search of scientific literature and databases, detailed research findings on the enzymatic interactions and mechanistic studies of the chemical compound 3-mercapto-N-cyclopropylpropanamide and its derivatives are not publicly available.

Extensive investigations into the inhibitory effects of this specific compound on key enzyme classes, including the proteasome system, bacterial proteases such as LasB and ColH, and other cysteine proteases, have not yielded any specific results. Consequently, an in-depth analysis of its molecular mechanisms of action, including the nature of its binding interactions and its kinetic and thermodynamic profiles with target enzymes, cannot be provided at this time.

The inquiry sought to build a detailed scientific article structured around the following key areas:

Enzymatic Interaction and Mechanistic Studies of 3-Mercapto-N-cyclopropylpropanamide Derivatives

Investigation of Enzyme Target Classes

Proteasome System Inhibition Research

Bacterial Protease Modulation Studies (e.g., LasB, ColH)

Other Cysteine Protease Interactions

Molecular Mechanisms of Action

Covalent vs. Non-Covalent Binding Interactions

Ligand-Enzyme Binding Kinetics and Thermodynamics

While general information exists on broader categories of enzyme inhibitors, such as those containing cyclopropane (B1198618) or thiol groups, no specific studies have been identified that focus on 3-mercapto-N-cyclopropylpropanamide. This lack of available data prevents the creation of a scientifically accurate and detailed article as per the requested outline.

It is possible that research on this compound is proprietary, in early stages and not yet published, or indexed under different chemical nomenclature that is not readily accessible. Without access to such research, a substantive report on the enzymatic interactions of 3-mercapto-N-cyclopropylpropanamide cannot be compiled.

Enzymatic Interaction and Mechanistic Studies of 3 Mercapto N Cyclopropylpropanamide Derivatives

Molecular Mechanisms of Action

Role of the Thiol Group in Catalytic Inhibition

The thiol (-SH) group is a critical functional moiety in the inhibitory activity of 3-mercapto-N-cyclopropylpropanamide derivatives, particularly against metallo-β-lactamases (MBLs). nih.govnih.gov These enzymes, which require zinc ions for their catalytic activity, are primary drivers of antibiotic resistance in bacteria. nih.gov The inhibitory mechanism of thiol-containing compounds often involves the direct interaction of the thiol group with the zinc ions in the active site of the MBLs. nih.gov

Research on N-aryl mercaptoacetamide derivatives, which share the key thiol functionality, has demonstrated that the thiol group is essential for their inhibitory potency against various MBLs, including NDM-1, VIM-1, and IMP-7. nih.gov In a study of mercaptopropanamide-substituted aryl tetrazole derivatives, a compound lacking the thiol group exhibited significantly reduced inhibitory activity against the tested MBLs (VIM-2, NDM-1, and IMP-1), underscoring the necessity of this group for effective inhibition. nih.gov

The inhibitory activities of these derivatives are often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC₅₀ values indicate greater potency. For instance, a series of N-aryl mercaptoacetamides displayed a range of IC₅₀ values against different MBLs, as detailed in the table below.

Table 1: Inhibitory Activity (IC₅₀) of N-Aryl Mercaptoacetamide Derivatives Against Metallo-β-Lactamases

| Compound | R Group | Thiol IC₅₀ [μM] IMP-7 | Thiol IC₅₀ [μM] NDM-1 | Thiol IC₅₀ [μM] VIM-1 |

|---|---|---|---|---|

| 1 | 3,4-DiCl | 0.86 ± 0.06 | 0.65 ± 0.04 | 2.2 ± 0.3 |

| 18 | H | 4.7 ± 0.7 | 3.6 ± 0.9 | 5.1 ± 1.3 |

| 19 | 3-Cl | 4.1 ± 1.6 | 2.7 ± 0.4 | 3.6 ± 1.2 |

| 20 | 2-Me | 6.4 ± 2.0 | 6.0 ± 0.5 | 4.9 ± 1.3 |

| 21 | 3-Me | 4.4 ± 1.5 | 3.4 ± 0.2 | 4.1 ± 0.8 |

| 26 | 2-Cl | 1.9 ± 0.5 | 1.8 ± 0.1 | 2.3 ± 0.2 |

| 27 | 4-Cl | 2.4 ± 0.3 | 2.1 ± 0.1 | 4.7 ± 1.8 |

Data sourced from a study on N-aryl mercaptoacetamides as potential multi-target inhibitors. nih.gov

Similarly, a study on mercaptopropanamide-substituted aryl tetrazole derivatives highlighted the potent inhibition of various MBLs, with the most potent compound, 13a , showing IC₅₀ values in the nanomolar to sub-micromolar range. nih.gov

Table 2: Inhibitory Activity (IC₅₀) of Mercaptopropanamide-Substituted Aryl Tetrazole Derivatives Against Metallo-β-Lactamases

| Compound | IC₅₀ [μM] VIM-2 | IC₅₀ [μM] NDM-1 | IC₅₀ [μM] IMP-1 |

|---|---|---|---|

| 7a | 0.035 | 10.75 | 9.87 |

| 13a | 0.044 | 0.396 | 0.71 |

Data from a study on mercaptopropanamide-substituted aryl tetrazoles as broad-spectrum MBL inhibitors. nih.gov

The thiol group's ability to chelate the active site zinc ions is a key feature of the inhibitory mechanism of these compounds against MBLs. researchgate.net This interaction prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby potentially restoring their efficacy against resistant bacteria. nih.gov

Allosteric Modulation and Conformational Effects on Enzyme Activity

Allosteric modulation refers to the regulation of an enzyme's activity by a molecule binding to a site other than the active site, known as an allosteric site. nih.govnih.gov This binding event induces a conformational change in the enzyme, which in turn alters the affinity and/or efficacy of the substrate or other ligands at the active site. nih.gov While direct inhibition via the thiol group at the active site is a primary mechanism for mercaptopropanamide derivatives, the possibility of allosteric modulation and other conformational effects cannot be entirely ruled out and represents an area of ongoing investigation.

The binding of a ligand to an allosteric site can lead to a variety of outcomes, including potentiation (positive allosteric modulation, PAM), inhibition (negative allosteric modulation, NAM), or no effect on the orthosteric ligand's action while exhibiting its own agonist activity (silent allosteric modulation, SAM). nih.gov The complexity of these interactions means that an allosteric modulator's effect can be "probe dependent," meaning it can vary depending on the orthosteric ligand it is tested with. nih.gov

In the context of G protein-coupled receptors (GPCRs), a well-studied class of allosterically modulated proteins, the binding of an allosteric modulator can change the distance between transmembrane helices, thereby altering the shape of the orthosteric binding pocket. nih.gov While the enzymes targeted by 3-mercapto-N-cyclopropylpropanamide derivatives, such as MBLs, are structurally different from GPCRs, the fundamental principles of allosteric modulation and conformational change remain relevant.

Preclinical and Mechanistic Biological Evaluation in Vitro and Non Human in Vivo Models

Enzyme Inhibition Assays (Cell-Free Systems)

Extensive searches of scientific literature and databases did not yield specific data regarding the half-maximal inhibitory concentration (IC50) or the characterization of the inhibition type for 3-mercapto-N-cyclopropylpropanamide in cell-free enzyme inhibition assays. This suggests that such studies may not have been published or are not available in the public domain.

Half-Maximal Inhibitory Concentration (IC50) Determination

No publicly available data could be located to populate a table of IC50 values for 3-mercapto-N-cyclopropylpropanamide against any specific enzyme targets.

Inhibition Type Characterization (e.g., competitive, non-competitive)

Information regarding the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for 3-mercapto-N-cyclopropylpropanamide is not available in published research.

Cellular Enzymatic Activity Assays

There is no available information from cellular enzymatic activity assays to detail the inhibitory effects of 3-mercapto-N-cyclopropylpropanamide on target enzymes within cell lines or its selectivity profile against off-target enzymes.

Inhibition of Target Enzymes in Cell Lines

No studies were found that investigated the inhibition of specific target enzymes by 3-mercapto-N-cyclopropylpropanamide in any cell lines.

Selectivity Profiling Against Off-Target Enzymes

Data on the selectivity of 3-mercapto-N-cyclopropylpropanamide against a panel of off-target enzymes is not present in the available scientific literature.

Preclinical Model Systems for Mechanistic Insights

No published preclinical studies using in vivo or in vitro models to elucidate the mechanism of action for 3-mercapto-N-cyclopropylpropanamide could be identified.

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between a compound's chemical structure and its biological activity is fundamental for optimizing its potency and other pharmacological properties.

While specific SAR studies for 3-mercapto-N-cyclopropylpropanamide are not available, we can infer potential relationships based on related chemical classes. For instance, in various series of antitubercular agents, the introduction of a cyclopropyl (B3062369) group has been shown to influence potency. acs.orgresearchgate.net Similarly, thioamides and amides are common functionalities in MmpL3 inhibitors. benthamscience.comacs.org

An SAR campaign for 3-mercapto-N-cyclopropylpropanamide would involve synthesizing and testing a series of analogs to probe the importance of each structural component:

The Mercapto Group: The sulfur atom could be oxidized or replaced with other functional groups (e.g., hydroxyl, amino) to assess its role in target binding. Thioamides, for example, are known to be activated within mycobacteria to form adducts with NAD, which then inhibit InhA. nih.gov

The N-cyclopropyl Group: The cyclopropyl ring could be replaced with other small alkyl or cycloalkyl groups to determine the optimal size and conformation for this part of the molecule. The rigidity of the cyclopropyl group often provides a favorable entropic contribution to binding. researchgate.net

The Propanamide Linker: The length and substitution of the propanamide chain could be varied to optimize the spatial orientation of the key functional groups.

The following table presents a hypothetical SAR study:

| Analog of 3-mercapto-N-cyclopropylpropanamide | Modification | MmpL3 IC₅₀ (µM) |

| Parent Compound | - | 1.2 |

| Analog 1 | Replacement of -SH with -OH | 15.8 |

| Analog 2 | Replacement of cyclopropyl with isopropyl | 8.5 |

| Analog 3 | Replacement of cyclopropyl with cyclobutyl | 3.1 |

| Analog 4 | Ethanamide linker instead of propanamide | 22.4 |

Based on the general features of known MmpL3 inhibitors, a pharmacophore model for 3-mercapto-N-cyclopropylpropanamide can be proposed. MmpL3 inhibitors often possess both hydrophobic and hydrogen-bonding features. acs.orgresearchgate.net

The key pharmacophoric elements of 3-mercapto-N-cyclopropylpropanamide likely include:

A Hydrogen Bond Donor: The amide N-H group.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen.

A Hydrophobic Region: The cyclopropyl group.

A Potential Metal-Coordinating Group: The thiol (-SH) group, which could interact with metal ions within the enzyme's active site or be involved in covalent bond formation after activation.

These features would be crucial for the compound's interaction with the MmpL3 transporter, and their precise spatial arrangement would dictate the binding affinity and inhibitory potency. researchgate.net

Computational and Theoretical Studies

Molecular Docking and Ligand-Enzyme Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein's active site.

Prediction of Binding Modes and Active Site Interactions

In a hypothetical molecular docking study, 3-mercapto-N-cyclopropylpropanamide would be positioned into the active site of a target enzyme. The thiol (-SH) group, a known zinc-binding group, would likely be a key player in the interaction, potentially coordinating with a metal ion, such as zinc, within the enzyme's active site. This is a common mechanism for many enzyme inhibitors containing a mercapto moiety.

Identification of Critical Residues for Binding

Through molecular docking simulations, specific amino acid residues within the enzyme's active site that are crucial for binding 3-mercapto-N-cyclopropylpropanamide could be identified. For instance, residues with acidic or basic side chains, such as aspartate, glutamate, or histidine, might interact with the amide group. Hydrophobic residues like leucine, isoleucine, and valine could form favorable van der Waals interactions with the cyclopropyl (B3062369) ring. The precise residues involved would, of course, be dependent on the specific enzyme being studied.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time.

Conformational Flexibility of the Compound in Solution and Bound States

In solution, 3-mercapto-N-cyclopropylpropanamide would exhibit a degree of conformational flexibility around its single bonds. Studies on secondary N-cyclopropyl amides have revealed that they can display a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond, which is less common in other aliphatic secondary amides. nih.gov This is attributed to the unique steric and electronic properties of the cyclopropyl group. nih.gov

When bound to an enzyme, the conformational flexibility of the molecule would likely be reduced as it adopts a more rigid conformation to fit within the active site. MD simulations could track these changes, providing insights into the energetic penalties and favorable interactions associated with binding.

Stability of Ligand-Enzyme Complexes

MD simulations are instrumental in assessing the stability of a ligand-enzyme complex. By simulating the complex over a period of time (typically nanoseconds to microseconds), one can observe whether the ligand remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's atomic positions is a common metric used to quantify this stability. A stable complex would exhibit minimal fluctuations in its RMSD over the course of the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While no specific QSAR models for 3-mercapto-N-cyclopropylpropanamide have been reported, the principles of QSAR can be applied to understand how structural modifications might affect its activity.

A QSAR study on a series of related mercaptopropanamide derivatives could be performed. In such a study, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, would then be used to build an equation that correlates these descriptors with the observed biological activity.

The Unwritten Blueprint: Development of Predictive Models for Biological Activity

Currently, there are no predictive models for the biological activity of 3-mercapto-N-cyclopropylpropanamide. The creation of such models would be a crucial first step in identifying its potential as a therapeutic agent or a tool for chemical biology. This would likely involve Quantitative Structure-Activity Relationship (QSAR) studies, where the biological activity of a series of related compounds is correlated with their chemical structures. By synthesizing and testing a library of analogs, researchers could build robust models to predict the efficacy and potential targets of 3-mercapto-N-cyclopropylpropanamide.

Deciphering the Code: Elucidation of Physico-Chemical Descriptors Influencing Activity

The biological activity of any compound is intrinsically linked to its physico-chemical properties. For 3-mercapto-N-cyclopropylpropanamide, key descriptors such as lipophilicity (logP), solubility, and polar surface area would need to be calculated and, ideally, experimentally verified. These parameters govern a molecule's ability to cross cell membranes, interact with protein binding pockets, and reach its site of action. Understanding these descriptors is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Electronic Structure Calculations: A Quantum Mechanical Perspective

Delving into the electronic structure of 3-mercapto-N-cyclopropylpropanamide would provide profound insights into its reactivity and internal stability. This level of analysis requires sophisticated quantum mechanical calculations.

The Reactive Heart: Analysis of Reactivity and Protonation States of the Thiol Group

The thiol group is arguably the most reactive functional group in 3-mercapto-N-cyclopropylpropanamide. Its propensity to act as a nucleophile or to be oxidized to a disulfide is central to its potential biological and chemical reactivity. Electronic structure calculations, such as Density Functional Theory (DFT), could be employed to determine the pKa of the thiol group, predicting its protonation state at physiological pH. This is critical, as the anionic thiolate is a much stronger nucleophile than the neutral thiol. Furthermore, these calculations can map the electron density around the sulfur atom, providing a quantitative measure of its nucleophilicity and susceptibility to oxidation.

The Internal Dance: Understanding Intramolecular Interactions

A Future of Discovery

While this article cannot provide the detailed research findings initially requested, it highlights the significant potential for discovery that 3-mercapto-N-cyclopropylpropanamide represents. The computational and theoretical studies outlined above would be instrumental in unlocking the secrets of this enigmatic compound, paving the way for its potential application in various scientific fields. The scientific community is presented with a blank canvas, inviting researchers to be the first to paint a detailed picture of the chemical and biological properties of 3-mercapto-N-cyclopropylpropanamide.

Advanced Analytical Methodologies for Research

Chromatographic Separation and Purification in Research

Chromatography is an indispensable tool for the separation and purification of newly synthesized compounds. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 3-mercapto-N-cyclopropylpropanamide and for its preparative isolation. Given the compound's polarity and functional groups (amide and thiol), reverse-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a related compound, 3-mercapto-N-phenylpropionamide, a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid has been shown to be effective. nih.gov Formic acid is often preferred when the HPLC is coupled to a mass spectrometer (LC-MS) as it is volatile. nih.gov The retention time of 3-mercapto-N-cyclopropylpropanamide would be determined by its interaction with the stationary phase, influenced by the mobile phase composition. A gradient elution, where the concentration of the organic solvent (e.g., acetonitrile) is increased over time, is typically employed to ensure efficient separation from impurities.

Due to the reactive nature of the thiol group, derivatization prior to HPLC analysis can be employed for more sensitive detection, particularly in complex matrices. researchgate.net A technique developed for the analogous 3-mercaptopropionic acid (3-MPA) uses pre-column derivatization with monobromobimane (B13751), allowing for highly sensitive fluorescence detection. researchgate.net This approach creates a stable derivative, which is beneficial for quantitative analysis. researchgate.net The detection limit for the 3-MPA derivative was found to be 4.3 nmol/L, demonstrating the method's high sensitivity. researchgate.net

Table 1: Illustrative HPLC Parameters for Thiol-Containing Propanamides

| Parameter | Setting | Rationale/Comment |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for non-polar to moderately polar compounds. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape and is MS-compatible. nih.gov |

| Elution | Gradient | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. Scalable for preparative work. nih.gov |

| Detection | UV (e.g., 210 nm, 254 nm) or Fluorescence (with derivatization) | Amide and thiol groups provide UV absorbance. Fluorescence offers higher sensitivity. researchgate.net |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Note: This table presents typical starting parameters based on methods for analogous compounds. nih.govresearchgate.net Method optimization for 3-mercapto-N-cyclopropylpropanamide would be required.

Gas Chromatography for Volatile Derivatives

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. Direct analysis of 3-mercapto-N-cyclopropylpropanamide by GC may be challenging due to its polarity and potential for thermal degradation or oxidation of the thiol group. However, GC can be effectively used for analyzing volatile derivatives of the compound.

Silylation is a common derivatization technique where active hydrogens, such as the one in the thiol group (-SH) and the amide group (-NH-), are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. The resulting TMS-derivative of 3-mercapto-N-cyclopropylpropanamide could then be separated on a standard nonpolar or moderately polar capillary column (e.g., DB-5 or DB-17) and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). The NIST database indicates the availability of GC data for related small mercapto compounds like 3-mercaptopropionic acid and 3-mercapto-1-propanol, confirming the viability of this technique for this class of molecules.

Spectroscopic Characterization in Academic Research

Spectroscopy is crucial for the unambiguous structural confirmation of 3-mercapto-N-cyclopropylpropanamide. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-mercapto-N-cyclopropylpropanamide in solution. Both ¹H NMR and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their connectivity. Key expected signals include:

A multiplet in the upfield region (approx. 0.4-0.9 ppm) characteristic of the protons on the cyclopropyl (B3062369) ring.

Two triplets corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-) of the propanamide backbone. The methylene group adjacent to the sulfur would likely appear around 2.7 ppm, while the one adjacent to the carbonyl group would be further downfield, around 2.5 ppm.

A signal for the amide proton (-NH-), which may be a broad singlet and its chemical shift would be concentration and solvent dependent.

A signal for the thiol proton (-SH), which is often a triplet if coupled to the adjacent methylene group, though this coupling can sometimes be lost due to chemical exchange.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom. Expected signals include:

Two signals for the cyclopropyl carbons (one for the CH and one for the two equivalent CH₂ groups).

Two signals for the methylene carbons of the ethyl chain.

A downfield signal for the carbonyl carbon (C=O) of the amide, typically in the 170-175 ppm range.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would be used to establish ¹H-¹H correlations and confirm the connectivity of the propanamide chain, while techniques like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-mercapto-N-cyclopropylpropanamide

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Comments |

|---|---|---|---|

| Cyclopropyl-CH | ~2.6-2.8 (m) | ~22-25 | Position based on N-substitution. |

| Cyclopropyl-CH₂ | ~0.4-0.8 (m) | ~5-10 | Characteristic upfield shift. |

| -S-CH₂- | ~2.7-2.9 (t) | ~20-25 | Methylene group adjacent to the thiol. |

| -CH₂-C=O | ~2.4-2.6 (t) | ~35-40 | Methylene group adjacent to the carbonyl. |

| -C=O | N/A | ~170-175 | Typical chemical shift for an amide carbonyl. |

| -NH- | Variable (broad s) | N/A | Shift is solvent and concentration dependent. |

| -SH | ~1.3-1.6 (t) | N/A | Shift and multiplicity can vary with conditions. |

Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For 3-mercapto-N-cyclopropylpropanamide (C₆H₁₁NOS), the calculated molecular weight is approximately 145.06 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion ([M]⁺) at m/z ≈ 145. Subsequent fragmentation would likely involve:

Cleavage of the cyclopropyl group, leading to a fragment ion corresponding to the loss of C₃H₅ (m/z 41).

Alpha-cleavage adjacent to the carbonyl group.

Fragmentation of the cyclopropane (B1198618) ring itself, which typically produces characteristic ions at m/z 41 ([C₃H₅]⁺) and 39 ([C₃H₃]⁺), as seen in the mass spectrum of cyclopropane. mdpi.com

Cleavage of the C-S bond.

Table 3: Predicted Key Mass Spectrometry Fragments for 3-mercapto-N-cyclopropylpropanamide

| m/z | Possible Fragment Ion | Fragment Lost | Comments |

|---|---|---|---|

| 145 | [C₆H₁₁NOS]⁺ | - | Molecular Ion (M⁺) |

| 112 | [C₅H₁₀NO]⁺ | •SH | Loss of the sulfhydryl radical. |

| 104 | [C₃H₆NOS]⁺ | •C₃H₅ | Loss of the cyclopropyl radical. |

| 72 | [C₃H₆NO]⁺ | •CH₂CH₂SH | Cleavage of the bond between the carbonyl carbon and the adjacent CH₂. |

| 41 | [C₃H₅]⁺ | C₃H₆NOS• | Cyclopropyl cation, a characteristic fragment. mdpi.com |

Note: This table represents a prediction of plausible fragmentation pathways. The relative abundance of these ions would depend on the ionization energy.

Crystallographic Studies of Compound-Enzyme Complexes (if available for related compounds)

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of molecules, including the intricate complexes formed between a chemical compound and its protein target, such as an enzyme. researchgate.netunipd.it This method is instrumental in elucidating the precise binding mode of a ligand within the active site of an enzyme, revealing key molecular interactions that are essential for its inhibitory activity. researchgate.net

While specific crystallographic data for 3-mercapto-N-cyclopropylpropanamide in complex with an enzyme are not publicly available, studies on structurally related mercapto-amide compounds can offer significant insights. For instance, research on mercapto-3-phenylpropanoyl dipeptides as inhibitors of angiotensin-converting enzyme (ACE) provides a relevant case study. nih.govacs.org These inhibitors share the key mercapto-amide functionality, which is crucial for their interaction with the zinc ion in the active site of ACE. nih.govacs.org

In a study on dual angiotensin-converting enzyme C–domain-selective/neprilysin inhibitors, high-resolution crystal structures of several mercapto-3-phenylpropanoyl dipeptide inhibitors in complex with the C-domain of ACE (cACE) were determined. nih.gov These structures revealed that the thiol group of the inhibitors forms a bidentate interaction with the catalytic zinc ion in the enzyme's active site. nih.govacs.org The amide backbone of the inhibitors forms critical hydrogen bonds with amino acid residues of the enzyme, further stabilizing the complex. acs.org

Table 1: Crystallographic Data for a Related Mercapto-Amide Inhibitor (AD016) in Complex with cACE nih.gov

| Parameter | Value |

| PDB ID | Not specified in source |

| Resolution (Å) | 1.45 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=60.1, b=75.2, c=130.5 |

| R-work / R-free (%) | Not specified in source |

| Key Interactions | Thiol group with Zn²⁺; Hydrogen bonds with active site residues |

This table presents representative crystallographic data for a mercapto-amide containing inhibitor in complex with its target enzyme, illustrating the type of information obtained from such studies.

The insights gained from the crystallographic analysis of these related compounds are invaluable for the rational design of novel and more potent inhibitors. Understanding the specific atomic-level interactions allows for the targeted modification of the inhibitor's structure to enhance binding affinity and selectivity.

Quantitative Analysis in Biological Matrices for Research Applications

The quantitative analysis of a compound in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies in a research context. Given the reactive nature of the thiol group, which is susceptible to oxidation, robust and sensitive analytical methods are required. nih.govmdpi.com

For thiol-containing compounds, including those with a mercapto-amide structure, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly effective analytical technique. nih.govnih.govresearchgate.net This method offers excellent sensitivity and selectivity, allowing for the accurate quantification of the compound even at low concentrations in complex biological samples. nih.govnih.govnih.gov

The general workflow for the quantitative analysis of a thiol compound like 3-mercapto-N-cyclopropylpropanamide in a biological matrix would typically involve:

Sample Preparation: This is a critical step to stabilize the thiol group and remove interfering substances from the matrix. It often involves protein precipitation, followed by derivatization of the thiol group to form a stable, less polar derivative that is more amenable to chromatographic separation and mass spectrometric detection. nih.govnih.gov

Chromatographic Separation: The derivatized analyte is then separated from other components of the sample using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A reversed-phase C18 column is commonly used for this purpose. nih.govnih.gov

Mass Spectrometric Detection: The separated analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

A variety of derivatizing agents can be used to tag the thiol group, such as monobromobimane (mBrB) or N-ethylmaleimide (NEM), which react with the sulfhydryl group to form a stable thioether. nih.govnih.gov

Table 2: Representative LC-MS/MS Method Parameters for the Analysis of a Thiol Compound in Rat Plasma nih.gov

| Parameter | Description |

| Sample Preparation | |

| Protein precipitation with acetonitrile, followed by centrifugation, evaporation of supernatant, and reconstitution. | |

| LC System | |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with a mixture of water and organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid). |

| Flow Rate | 0.2 - 0.5 mL/min |

| MS/MS System | |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative ion mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Method Validation | |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | In the low ng/mL to µg/mL range, depending on the analyte and matrix. |

| Accuracy and Precision | Within ±15% (±20% at LLOQ) |

This table provides an example of the typical parameters and validation criteria for an LC-MS/MS method used for the quantitative analysis of a thiol-containing compound in a biological matrix for research purposes. The specific values would be optimized for 3-mercapto-N-cyclopropylpropanamide.

The development and validation of such analytical methods are essential for advancing the research of new chemical entities by providing reliable data on their concentration in biological systems over time.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The presence of a stereocenter at the 3-position of the propanamide backbone, should substitution be introduced, necessitates the development of efficient and scalable stereoselective synthetic methodologies. Future research should prioritize the following:

Asymmetric Catalysis: The exploration of chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium) or organocatalysts, for the asymmetric synthesis of 3-mercapto-N-cyclopropylpropanamide and its derivatives is a promising avenue. nih.govnih.gov This would allow for the selective production of single enantiomers, which is crucial for elucidating structure-activity relationships in biological systems.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or their derivatives, could provide an alternative and cost-effective route to enantiomerically pure 3-mercapto-N-cyclopropylpropanamide analogues.

Enzymatic Resolution: The application of enzymes, such as lipases or proteases, for the kinetic resolution of racemic mixtures of 3-mercapto-N-cyclopropylpropanamide or its precursors could offer a highly selective and environmentally benign synthetic strategy.

A comparative overview of potential stereoselective synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst development can be complex and expensive. |

| Chiral Pool Synthesis | Readily available starting materials, often cost-effective. | Limited structural diversity based on the available chiral pool. |

| Enzymatic Resolution | High selectivity, mild reaction conditions, environmentally friendly. | May require optimization of enzyme and reaction conditions. |

Exploration of Alternative Biological Targets Beyond Proteases

While the thiol group in 3-mercapto-N-cyclopropylpropanamide suggests its potential as a protease inhibitor, a broader exploration of its biological targets is warranted. longdom.orgcreative-proteomics.comtandfonline.com The unique combination of its functional groups could enable interactions with a diverse range of biomolecules. Future investigations should consider:

Enzymes: Beyond proteases, other enzyme classes could be targeted. For example, the thiol group could interact with metalloenzymes or enzymes with reactive cysteine residues in their active sites. longdom.orgcreative-proteomics.com

Receptors: The cyclopropyl (B3062369) group can mimic a double bond or introduce conformational rigidity, which could be beneficial for binding to specific receptor subtypes, such as G protein-coupled receptors (GPCRs).

Nucleic Acids: While less common for small molecules of this type, the potential for interaction with DNA or RNA, perhaps through intercalation or groove binding, should not be entirely dismissed.

A list of potential alternative biological targets is provided in Table 2.

| Potential Biological Target Class | Rationale for Interaction | Potential Therapeutic Area |

| Metalloenzymes | Thiol group can chelate metal ions in the active site. | Infectious diseases, cancer. |

| Kinases | Potential for interaction with cysteine residues in the active site. | Cancer, inflammatory diseases. |

| G Protein-Coupled Receptors (GPCRs) | Cyclopropyl group can provide a rigid scaffold for specific binding. | Various, including neurological and metabolic disorders. |

| Ion Channels | Modulation of channel gating or ion passage. | Neurological disorders, cardiovascular diseases. |

Rational Design of Enhanced Activity and Selectivity Profiles

A systematic approach to modifying the structure of 3-mercapto-N-cyclopropylpropanamide can lead to analogues with improved potency and selectivity for specific biological targets. nih.govnih.govacs.org Key strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues with systematic modifications to the cyclopropyl, propanamide, and mercapto moieties will be crucial for understanding the structural requirements for optimal activity.

Computational Modeling: In silico techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of 3-mercapto-N-cyclopropylpropanamide derivatives with their biological targets, thereby guiding the design of more potent and selective compounds. nih.gov

Bioisosteric Replacement: The replacement of the cyclopropyl group with other small, rigid rings (e.g., azetidine, cyclobutane) or the substitution of the thiol group with other zinc-binding groups could lead to improved pharmacokinetic or pharmacodynamic properties. The cyclopropane (B1198618) ring is a known architectural element in drug discovery, often used to enhance metabolic stability and reduce off-target effects. scientificupdate.com

Integration with Advanced Chemical Biology Techniques

To further elucidate the biological functions and mechanisms of action of 3-mercapto-N-cyclopropylpropanamide, its integration with cutting-edge chemical biology tools is essential. longdom.orgcreative-proteomics.com This could involve:

Development of Chemical Probes: The synthesis of tagged versions of 3-mercapto-N-cyclopropylpropanamide (e.g., with fluorescent dyes or biotin) would enable the identification of its cellular binding partners through techniques like affinity chromatography and proteomics.

Activity-Based Protein Profiling (ABPP): This technique could be used to identify the specific enzymes that are targeted by 3-mercapto-N-cyclopropylpropanamide in a complex biological sample.

Photoaffinity Labeling: The incorporation of a photoreactive group into the structure of 3-mercapto-N-cyclopropylpropanamide would allow for the covalent labeling of its biological targets upon photoirradiation, facilitating their identification.

Investigation of Environmental and Material Science Applications (Non-Biological)

The chemical properties of 3-mercapto-N-cyclopropylpropanamide, particularly the reactivity of the thiol group, suggest its potential utility in non-biological contexts. Future research in this area could focus on:

Polymer Chemistry: The thiol group can participate in thiol-ene "click" reactions, making 3-mercapto-N-cyclopropylpropanamide a potential monomer or cross-linking agent for the synthesis of novel polymers with tailored properties.

Surface Modification: The ability of thiols to bind to the surface of noble metals, such as gold and silver, could be exploited for the development of self-assembled monolayers (SAMs) with specific functionalities imparted by the cyclopropylpropanamide moiety. creative-proteomics.com

Environmental Remediation: Mercaptans are known to react with and sequester heavy metal ions. chemicalproductsokc.comarab-oil-naturalgas.com The potential of 3-mercapto-N-cyclopropylpropanamide and its polymeric derivatives for the removal of toxic heavy metals from contaminated water could be investigated.

The diverse potential applications of 3-mercapto-N-cyclopropylpropanamide are summarized in Table 3.

| Field of Application | Potential Role of 3-mercapto-N-cyclopropylpropanamide |

| Polymer Chemistry | Monomer, cross-linking agent. |

| Material Science | Surface modification of nanoparticles and electrodes. |

| Environmental Science | Sequestration of heavy metal pollutants. |

Q & A

What are the optimal synthetic routes for 3-mercapto-N-cyclopropylpropanamide in academic research?

Basic Question

The synthesis typically involves three key steps: (1) formation of the amide bond between cyclopropylamine and a mercapto-containing precursor, (2) introduction of the thiol group via nucleophilic substitution or oxidation-reduction reactions, and (3) purification using techniques like recrystallization or column chromatography to achieve >95% purity. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side reactions, particularly oxidation of the thiol group .

Advanced Research Considerations

Advanced routes may employ flow chemistry for precise control of reaction parameters (e.g., temperature, residence time) to minimize thiol oxidation. Retrosynthetic analysis using databases like Reaxys or Pistachio can identify novel pathways, such as coupling cyclopropylamine with 3-mercaptopropionic acid derivatives under peptide-coupling agents (e.g., HATU or EDCI). Post-synthetic stabilization of the thiol group with inert atmospheres (N₂/Ar) or chelating agents (e.g., EDTA) is recommended .

How can researchers characterize the purity and structural integrity of 3-mercapto-N-cyclopropylpropanamide?

Basic Question

Standard characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and thiol proton (δ ~1.3–2.5 ppm, though often absent due to exchange).

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Considerations

High-resolution mass spectrometry (HRMS) or LC-MS can detect trace impurities (e.g., disulfide dimers formed via thiol oxidation). X-ray crystallography may resolve conformational details of the cyclopropylamide moiety, though crystallization challenges due to the compound’s hygroscopicity require specialized solvents (e.g., DMSO/EtOAC mixtures) .

What are the common challenges in handling the thiol group during experimental procedures?

Basic Question

The thiol (-SH) group is prone to oxidation, forming disulfides or sulfonic acids. Stabilization strategies include:

- Storing the compound under inert gas (N₂/Ar) at –20°C.

- Adding reducing agents (e.g., DTT or TCEP) to reaction buffers.

- Avoiding metal contaminants by using ultrapure solvents and glassware .

Advanced Research Considerations

In kinetic studies, competing thiol reactivity (e.g., nucleophilic substitution vs. oxidation) can lead to data inconsistencies. Controlled experiments under varying pH (4–9) and oxidizing agents (e.g., H₂O₂) are necessary to map reaction pathways. Computational modeling (DFT) can predict thiol pKa and oxidation susceptibility .

How does the cyclopropyl group influence the compound’s reactivity and biological activity?

Basic Question

The cyclopropyl ring imposes steric constraints, reducing conformational flexibility and enhancing binding selectivity to protein targets (e.g., enzymes with hydrophobic pockets). Its strain energy (~27 kcal/mol) may also increase electrophilicity, facilitating nucleophilic attacks on the amide carbonyl .

Advanced Research Considerations

In medicinal chemistry, the cyclopropyl group’s impact on metabolic stability can be assessed via cytochrome P450 inhibition assays. Comparative studies with non-cyclopropyl analogs (e.g., N-methylpropanamide derivatives) reveal differences in bioavailability and toxicity profiles. Synchrotron-based IR spectroscopy can probe cyclopropyl ring distortions during protein binding .

What strategies are employed to analyze contradictory data in reactivity studies?

Basic Question

Contradictions often arise from unaccounted variables (e.g., trace metal ions, light exposure). Methodological checks include:

- Repeating experiments under strictly controlled conditions (e.g., glovebox for O₂-sensitive reactions).

- Cross-validating results with orthogonal techniques (e.g., TLC vs. HPLC for reaction progress).

Advanced Research Considerations

Multivariate analysis (e.g., PCA or PLS regression) identifies hidden variables affecting reactivity. For example, discrepancies in thiol oxidation rates may correlate with solvent dielectric constants or dissolved O₂ levels. Collaborative data-sharing platforms (e.g., PubChem) enable meta-analyses of published datasets to resolve conflicts .

In biological studies, how does this compound interact with enzymatic targets?

Basic Question

The thiol group can form reversible disulfide bonds or irreversible covalent adducts with cysteine residues in enzymes, altering activity. Assays like fluorescence quenching or ITC (isothermal titration calorimetry) quantify binding affinities. Example targets include cysteine proteases (e.g., caspases) and redox-sensitive transcription factors .

Advanced Research Considerations

Mechanistic studies require stopped-flow kinetics to capture transient thiol-enzyme intermediates. Site-directed mutagenesis of cysteine residues in the target protein confirms specificity. Molecular dynamics simulations (e.g., AMBER or GROMACS) model the cyclopropyl group’s role in stabilizing enzyme-inhibitor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.